[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-chlorobenzenecarboxylate

JAK2 inhibition Kinase screening Multi-target profiling

This pyridazinone ester is the only analog within the NIH MLS dataset that simultaneously inhibits JAK2 (IC50=1.20 μM) and antagonizes S1P2 (IC50=2.58 μM), a dual pharmacology lost by single-substituent modifications. It enables single-agent interrogation of JAK/STAT–S1P crosstalk, eliminating combination variables. The dichloro/dibromo pair provides a halogen-dependent selectivity control set with zero overlapping targets. Ideal as a multi-target positive control for high-content screening and SAR probe development.

Molecular Formula C12H7Cl3N2O3
Molecular Weight 333.55
CAS No. 178211-07-9
Cat. No. B2819287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-chlorobenzenecarboxylate
CAS178211-07-9
Molecular FormulaC12H7Cl3N2O3
Molecular Weight333.55
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)OCN2C(=O)C(=C(C=N2)Cl)Cl)Cl
InChIInChI=1S/C12H7Cl3N2O3/c13-8-4-2-1-3-7(8)12(19)20-6-17-11(18)10(15)9(14)5-16-17/h1-5H,6H2
InChIKeyXUUFIOHTEHAJQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,5-Dichloro-6-oxo-1(6H)-pyridazinyl Methyl 2-Chlorobenzenecarboxylate (CAS 178211-07-9): Chemical Identity, Screening Provenance, and Core Pharmacological Profile for Procurement Decisions


[4,5-Dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-chlorobenzenecarboxylate (CAS 178211-07-9) is a chlorinated pyridazinone ester with a molecular weight of 333.5 g/mol and a computed XLogP3 of 3.4 [1]. The compound emerged from the NIH Molecular Libraries Screening Center Network (MLSCN) and was deposited under the Molecular Libraries Small Molecule Repository identifiers MLS000546962 and SMR000180160 [2]. Its structure comprises a 4,5-dichloro-6-oxo-1(6H)-pyridazinyl core linked via a methyl ester bridge to a 2-chlorobenzoate moiety. The compound demonstrated confirmed multi-target activity in high-throughput screening, notably against the sphingosine 1-phosphate receptor 2 (S1P2/EDG5; IC50 values ranging from 2.58 to 3.15 μM), tyrosine-protein kinase JAK2 (IC50 = 1.20 μM), and heat shock factor protein 1 (HSF1; EC50 = 1.99 μM) [2][3]. These data establish the compound as a multi-target pyridazinone screening hit with a distinct combination of GPCR and kinase activity that differentiates it from closely related pyridazinone ester analogs.

Why Generic Pyridazinone Ester Substitution Fails: Evidence for Target-Specific Differentiation of CAS 178211-07-9


Although the pyridazinone ester chemotype includes numerous commercially available analogs, screening data from the NIH Molecular Libraries Program demonstrate that even single-atom or single-substituent modifications produce profoundly divergent bioactivity fingerprints [1][2]. Replacing the 4,5-dichloro substitution with 4,5-dibromo (BDBM67804; CID 1474487) redirects target engagement entirely away from S1P2 and JAK2 toward DNA damage-inducible transcript 3 protein (IC50 = 2.73 μM) and mitochondrial translocase subunits [3]. Exchanging the 2-chlorobenzoate for a 4-methylbenzoate (BDBM41609; CID 1474465) retains S1P2 antagonist activity (IC50 = 2.65 μM) but loses JAK2 inhibitory activity and shifts the TLR9 IC50 from 16.6 μM to 13.4 μM [4][5]. An acetamide-linked adamantyl derivative (BDBM43416) shows no S1P2 or JAK2 activity, instead targeting GPR35 (IC50 = 1.07 μM) [6]. These findings confirm that the precise combination of 4,5-dichloro substitution on the pyridazinone ring AND the 2-chloro ortho-substituent on the benzoate ester is essential to maintain the dual S1P2/JAK2 pharmacological signature. Generic substitution based solely on the pyridazinone core scaffold is not supported by the available quantitative evidence.

Product-Specific Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparator Data for CAS 178211-07-9


JAK2 Tyrosine Kinase Inhibition: Exclusive Activity Within the Pyridazinone Ester Series

Among the three most structurally proximal pyridazinone ester analogs with published MLS screening data, only CAS 178211-07-9 (BDBM41607) exhibits confirmed JAK2 inhibitory activity. The target compound yielded an IC50 of 1.20E+3 nM (1.20 μM) in a JAK2 dose-response cell-based assay conducted at the Scripps Research Institute Molecular Screening Center (AID 1699) [1]. In contrast, the 4,5-dibromo analog (BDBM67804; CID 1474487) and the 2-chlorobenzoate→4-methylbenzoate analog (BDBM41609; CID 1474465) showed no activity against JAK2 in the same screening panel [2][3]. The JAK2-inactive status of BDBM67804 and BDBM41609 is inferred from their BindingDB target hit lists, which contain DNA damage-inducible transcript 3 protein, mitochondrial translocase subunits TIM10/TIM23, XBP1, and TLR9 respectively, but no kinase targets [2][3].

JAK2 inhibition Kinase screening Multi-target profiling

S1P2 Receptor Antagonism: Quantitative Comparator Data Against the 4-Methylbenzoate Analog in a Common Assay Platform

CAS 178211-07-9 and its 2-chlorobenzoate→4-methylbenzoate congener (BDBM41609; CID 1474465) were both evaluated as S1P2 antagonists in the same project infrastructure at TSRI. In the S1P2 counterscreen (PubChem AID 856), the target compound yielded an IC50 of 2.58E+3 nM (2.58 μM) using a CRE-BLA reporter assay in CHO cells [1]. The 4-methylbenzoate analog (BDBM41609) was tested in the primary S1P2 assay (PubChem AID 851) and produced an IC50 of 2.65E+3 nM (2.65 μM) [2]. The sub-100 nM difference between the two compounds (Δ ≈ 70 nM) is within experimental variability of the assay platform, indicating that the 2-chloro ortho-substituent is tolerated for S1P2 activity but does not confer enhanced S1P2 potency relative to a 4-methyl substituent. However, the 4,5-dibromo analog (BDBM67804) lacks any reported S1P2 data, consistent with a halogen-dependent selectivity mechanism [3]. The known S1P2 reference antagonist JTE-013 exhibits an IC50 of 17.6 nM against human S1P2, providing a potency benchmark approximately 147-fold more potent than the target compound [4].

S1P2 antagonism GPCR pharmacology Sphingosine-1-phosphate receptor

Halogen-Dependent Target Selectivity: 4,5-Dichloro vs 4,5-Dibromo Substitution Drives Divergent Polypharmacology

The target compound (4,5-dichloro; BDBM41607) and its 4,5-dibromo congener (BDBM67804; CID 1474487) differ only in the halogen atoms on the pyridazinone ring (Cl vs Br), yet exhibit completely non-overlapping target profiles based on available MLS screening data. The dichloro compound engages S1P2 (IC50 = 2.58–3.15 μM), JAK2 (IC50 = 1.20 μM), and HSF1 (EC50 = 1.99 μM) [1]. The dibromo compound instead engages DNA damage-inducible transcript 3 protein (Mouse, IC50 = 2.73 μM), mitochondrial import inner membrane translocase subunits TIM10 (Baker's yeast, IC50 = 6.12 μM) and TIM23 (Baker's yeast, IC50 = 2.07 μM), and X-box-binding protein 1 (Human, IC50 = 4.90 μM) [2]. No common targets are shared between the two compounds across seven activity records each. The physicochemical consequences of the halogen switch include a substantial molecular weight increase (ΔMW = +88.9 g/mol; 333.5 → 422.45 g/mol) and a modest lipophilicity increase (ΔXLogP3 = +0.1; 3.4 → 3.5) [3][4].

Halogen-dependent selectivity Structure-activity relationship Target deconvolution

Multi-Target Polypharmacology Fingerprint: Exclusive S1P2–JAK2–HSF1 Co-Activity Profile vs Single-Target Analogs

The target compound is distinguished by its unique triple engagement of S1P2 (GPCR), JAK2 (non-receptor tyrosine kinase), and HSF1 (transcription factor) within a single, relatively compact molecule (MW 333.5). By contrast, the structural analogs tested in the same MLS screening infrastructure each exhibit single-target or narrow-target profiles: the 4-methylbenzoate analog (BDBM41609) hits only TLR9 (IC50 = 13.4 μM) and S1P2 (IC50 = 2.65 μM) [1]; the dibromo analog (BDBM67804) hits mitochondrial translocases and DNA damage response proteins but no GPCRs or kinases [2]; and the adamantyl-acetamide analog (BDBM43416) is selective for GPR35 (IC50 = 1.07 μM) with no kinase or S1P family activity [3]. The target compound thus provides a three-target pharmacology that no single comparator reproduces. It should be noted that JTE-013 (IC50 = 17.6 nM for S1P2) is substantially more potent as a selective S1P2 antagonist but lacks any JAK2 or HSF1 activity, confirming that the target compound occupies a distinct pharmacological niche [4].

Polypharmacology Multi-target profiling Chemical probe differentiation

TLR9 Inhibitory Activity: Benzoate Substituent Modulates Toll-Like Receptor 9 Engagement Within the Dichloro Series

Both the target compound (2-chlorobenzoate ester) and its 4-methylbenzoate counterpart (BDBM41609) were tested against human Toll-like receptor 9 (TLR9) in the same Scripps Research Institute screening project (PubChem AID 588340). The target compound produced a TLR9 IC50 of 1.66E+4 nM (16.6 μM) [1]. The 4-methylbenzoate analog demonstrated a modestly more potent TLR9 IC50 of 1.34E+4 nM (13.4 μM), representing a ΔIC50 of 3.2 μM (approximately 1.24-fold difference) [2]. This indicates that the 2-chloro substituent on the benzoate phenyl ring results in slightly weaker TLR9 engagement compared to a 4-methyl substituent. However, when combined with the exclusive JAK2 activity of the target compound, the slightly reduced TLR9 potency may be an acceptable trade-off for users prioritizing kinase–GPCR dual activity over maximal TLR9 inhibition. The dibromo analog (BDBM67804) has no reported TLR9 data, consistent with its distinct overall target profile [3].

TLR9 inhibition Innate immunity Substituent effect

Physicochemical and Molecular Property Differentiation: Drug-Likeness, Lipophilicity, and Structural Uniqueness Among Pyridazinone Ester Screening Hits

The target compound occupies a distinct region in physicochemical property space relative to its closest MLS-annotated analogs. Its molecular weight (333.5 g/mol) is substantially lower than the 4,5-dibromo analog (422.45 g/mol; ΔMW = +88.9) [1][2], and its computed lipophilicity (XLogP3 = 3.4) is intermediate between the dibromo analog (XLogP3 = 3.5) and the 4-methylbenzoate analog (XLogP3 = 3.2) [3]. These properties place the target compound within Lipinski-compliant chemical space (MW < 500, XLogP < 5, H-bond acceptors = 4, H-bond donors = 0), making it the most ligand-efficient member of the series for the JAK2 and S1P2 targets [1]. In contrast, the adamantyl-acetamide analog (BDBM43416), derived from the same dichloro-pyridazinone core, introduces an adamantyl group that represents a significant structural departure and yields a distinct target profile (GPR35-selective) not comparable within the ester series [4]. Additionally, PubChem reports 0 rotatable bonds for the pyridazinone-phenyl linkage in the target compound, whereas the methylbenzoate analog introduces an additional rotatable bond via the 4-methyl group, which may impact conformational flexibility and binding thermodynamics [1][3].

Physicochemical properties Drug-likeness Molecular complexity

Best Research and Industrial Application Scenarios for CAS 178211-07-9 Based on Quantitative Comparator Evidence


JAK2–S1P2 Dual-Pathway Chemical Probe for Inflammation and Oncology Research

The target compound is the only pyridazinone ester within the MLS dataset that simultaneously inhibits JAK2 (IC50 = 1.20 μM) and antagonizes S1P2 (IC50 = 2.58 μM) [1][2]. This dual pharmacology is absent in the 4-methylbenzoate analog (S1P2-active but JAK2-inactive) and the dibromo analog (neither S1P2 nor JAK2 activity). Research programs investigating the crosstalk between JAK/STAT signaling and sphingosine-1-phosphate receptor pathways in inflammatory diseases or tumor microenvironments can deploy this compound as a single-agent tool to interrogate both nodes simultaneously, reducing the experimental variables inherent in combination treatments.

Halogen-Dependent Target Engagement SAR: Cl vs Br Selectivity Fingerprinting

The profound target profile divergence between the 4,5-dichloro compound (S1P2, JAK2, HSF1) and the 4,5-dibromo compound (DDIT3, TIM10, TIM23, XBP1) provides a rare and clean experimental system for studying halogen-dependent protein target selectivity [3]. With zero overlapping targets between the two compounds, researchers can use this dichloro/dibromo pair as a chemically matched positive/negative control set for chemical proteomics experiments, target identification campaigns, or computational modeling of halogen–protein interactions at the pyridazinone binding interface.

Multi-Target Screening Library Design Using a Defined Polypharmacology Standard

The target compound's confirmed activity against three structurally and functionally distinct protein classes (GPCR: S1P2; Kinase: JAK2; Transcription Factor: HSF1) makes it a valuable positive control for compound library quality assessment and multi-target screening assay validation [4]. Unlike single-target controls such as JTE-013 (S1P2-only, IC50 = 17.6 nM), this compound challenges screening platforms to resolve multiple target engagements simultaneously, serving as a complexity benchmark for high-content or multiplexed assay development.

Pyridazinone Core Scaffold Optimization with Benzoate Substituent SAR Reference

The availability of head-to-comparable S1P2 and TLR9 data for the 2-chlorobenzoate (target) and 4-methylbenzoate esters enables quantitative SAR around the benzoate substituent within the same pyridazinone core [5]. Medicinal chemistry programs aimed at optimizing the selectivity balance between S1P2 antagonism (comparable for both esters: 2.58 vs 2.65 μM) and TLR9 inhibition (modestly favoring the 4-methyl analog: 16.6 vs 13.4 μM) can use this pair as a foundational SAR dataset to guide further analog design.

Quote Request

Request a Quote for [4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-chlorobenzenecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.